C16H10F4N4O2
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Overview
Description
The compound with the molecular formula C16H10F4N4O2 is a complex organic molecule. This compound is characterized by its unique structure, which includes multiple aromatic rings and fluorine atoms. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C16H10F4N4O2 typically involves multiple steps, including the formation of aromatic rings and the introduction of fluorine atoms. Common synthetic routes include:
Aromatic Ring Formation: This step often involves cyclization reactions to form the core aromatic structure.
Fluorination: Introduction of fluorine atoms can be achieved through electrophilic fluorination reactions using reagents like or .
Functional Group Modifications: Additional functional groups are introduced through various organic reactions such as , , and reactions.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Techniques such as hydrothermal synthesis and precipitation are commonly used to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
C16H10F4N4O2: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include and .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction may produce hydrocarbons .
Scientific Research Applications
C16H10F4N4O2: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of C16H10F4N4O2 involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Altering Gene Expression: Affecting the transcription and translation of specific genes .
Comparison with Similar Compounds
C16H10F4N4O2: can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
Fluoranthene: Another polycyclic aromatic hydrocarbon with similar structural features.
Pyrene: Known for its aromaticity and stability.
Dibenzopentalene: Shares similar ring structures but differs in functional groups .
Conclusion
This compound: is a versatile compound with significant applications in various fields of scientific research. Its unique structure and chemical properties make it a valuable tool for studying complex chemical reactions and developing new materials and therapies.
Properties
Molecular Formula |
C16H10F4N4O2 |
---|---|
Molecular Weight |
366.27 g/mol |
IUPAC Name |
2-(6-fluoro-4-oxoquinazolin-3-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C16H10F4N4O2/c17-9-1-3-12-11(5-9)15(26)24(8-22-12)7-14(25)23-10-2-4-13(21-6-10)16(18,19)20/h1-6,8H,7H2,(H,23,25) |
InChI Key |
LVHNDSCDWGRFFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C=N2)CC(=O)NC3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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